molecular formula C18H20N2O4S B11262394 N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide

Cat. No.: B11262394
M. Wt: 360.4 g/mol
InChI Key: VLPVARFRCGEZLD-UHFFFAOYSA-N
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Description

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide: is a complex organic compound characterized by its unique structure, which includes a methanesulfonyl group, a tetrahydroquinoline ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, using methanesulfonyl chloride and a base such as triethylamine.

    Attachment of Methoxybenzamide Moiety: The final step involves the coupling of the methoxybenzamide moiety to the tetrahydroquinoline ring through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The methanesulfonyl group may act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or enzymes. The tetrahydroquinoline ring and methoxybenzamide moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-YL)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C18H20N2O4S

Molecular Weight

360.4 g/mol

IUPAC Name

3-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

InChI

InChI=1S/C18H20N2O4S/c1-24-16-7-3-5-14(11-16)18(21)19-15-9-8-13-6-4-10-20(17(13)12-15)25(2,22)23/h3,5,7-9,11-12H,4,6,10H2,1-2H3,(H,19,21)

InChI Key

VLPVARFRCGEZLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2

Origin of Product

United States

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